

An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 2-(Ethoxyacetyl)pyridine

Cat. No.: B126273

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CAS Number: 143359-17-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for **2-(Ethoxyacetyl)pyridine**. This guide is a compilation of calculated data, information from structurally related compounds, and established synthetic methodologies. Experimental protocols are illustrative and require optimization.

Physicochemical Properties

Quantitative data for **2-(Ethoxyacetyl)pyridine** is largely unavailable in public literature. The following table summarizes calculated and predicted values, alongside data from structurally analogous compounds for comparative purposes.



Property	2- (Ethoxyacetyl)pyrid ine	2-Acetylpyridine (for comparison)	2-Ethoxypyridine (for comparison)
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₇ H ₇ NO[1]	C7H9NO[2]
Molecular Weight	165.19 g/mol	121.14 g/mol [1]	123.15 g/mol [2]
Melting Point	Data not available	8-10 °C[3]	Data not available
Boiling Point	265.8±25.0 °C (Predicted)	188-189 °C[3]	Data not available
Solubility	Data not available	Miscible in water[4]	Data not available

Synthesis and Experimental Protocols

There are no specific published synthetic procedures for **2-(Ethoxyacetyl)pyridine**. However, its structure suggests plausible synthetic routes based on established organic chemistry reactions. Two potential pathways are outlined below.

Pathway A: Etherification of 2-(Hydroxyacetyl)pyridine

This approach involves the synthesis of an α -hydroxy ketone precursor, followed by etherification.

Experimental Workflow:

Caption: Proposed synthesis of **2-(Ethoxyacetyl)pyridine** via etherification.

Protocol for Williamson Ether Synthesis (Hypothetical):

- Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxyacetyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30



minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

- Etherification: Cool the resulting alkoxide solution back to 0 °C. Add iodoethane (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction to room temperature and
 quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the
 aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine,
 dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The
 crude product can be purified by column chromatography on silica gel.

Pathway B: Acylation of a Pyridine Derivative

This route would involve the formation of the acyl group through a Grignard-type reaction or other acylation methods.

Experimental Workflow:

Caption: Proposed synthesis of **2-(Ethoxyacetyl)pyridine** via acylation.

Protocol for Acylation (Hypothetical):

- Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in anhydrous THF under an inert atmosphere.
- Acylation: In a separate flame-dried flask, dissolve ethoxyacetyl chloride (1 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the prepared 2-pyridylmagnesium bromide solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
- Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor
 the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous
 solution of ammonium chloride.
- Purification: Allow the mixture to warm to room temperature and extract with diethyl ether.
 Wash the combined organic layers with water and brine, dry over anhydrous magnesium



sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for **2-(Ethoxyacetyl)pyridine**, the pyridine scaffold is a well-established pharmacophore in drug discovery. Pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The ethoxyacetyl group may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Potential Research Areas:

- Antimicrobial Screening: Given the known antimicrobial properties of many pyridine derivatives, 2-(ethoxyacetyl)pyridine could be screened against various bacterial and fungal strains.
- Anticancer Research: The pyridine ring is present in numerous kinase inhibitors and other anticancer agents. This compound could be evaluated for cytotoxic effects against cancer cell lines.
- Enzyme Inhibition Assays: The ketone functionality could potentially interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Signaling Pathway Analysis (Hypothetical):

Should **2-(Ethoxyacetyl)pyridine** exhibit biological activity, for instance, as a kinase inhibitor, its mechanism of action could be elucidated through signaling pathway analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Ethoxyacetyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126273#2-ethoxyacetyl-pyridine-cas-number-143359-17-5]

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